
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound features a pyridinium ring, which is a six-membered aromatic ring containing one nitrogen atom, and an acetonitrile group attached to the nitrogen atom. The hydrochloride part indicates that the compound is in its salt form, which often enhances its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride typically involves the reaction of pyridine with acetonitrile in the presence of a suitable catalyst. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective alkylation .
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often employs large-scale batch reactors where the reactants are combined under controlled conditions. The use of cationic half-sandwich rare-earth catalysts has been reported to provide efficient and atom-economical methods for the synthesis of 2-alkylated pyridine derivatives . These methods are scalable and can be adapted for continuous production processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt back to its neutral pyridine form.
Substitution: The acetonitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or a nucleophile.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Neutral pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of pyridine-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar pyridine core but have an additional fused imidazole ring.
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Uniqueness
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride is unique due to its specific structure, which combines a pyridinium ring with an acetonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H8ClN2+ |
|---|---|
Peso molecular |
155.60 g/mol |
Nombre IUPAC |
2-pyridin-1-ium-1-ylacetonitrile;hydrochloride |
InChI |
InChI=1S/C7H7N2.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,7H2;1H/q+1; |
Clave InChI |
HEJOROWXIWLCMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C=C1)CC#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


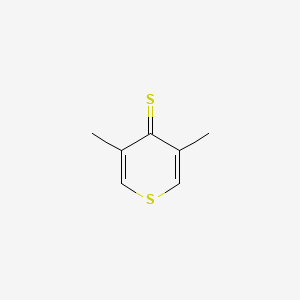
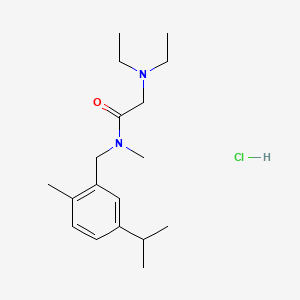
![(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12810131.png)
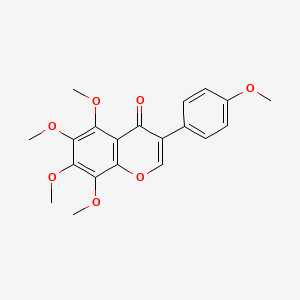
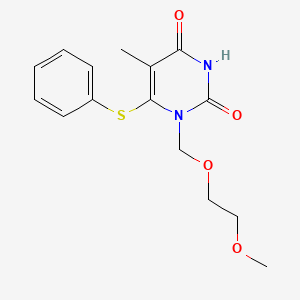

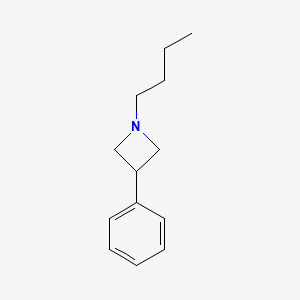
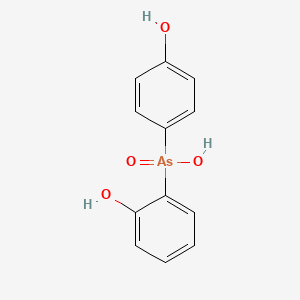

![2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810170.png)
![1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole](/img/structure/B12810179.png)

![barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12810200.png)
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810202.png)
